The Chemical Structure and Profiling of 3,5-Diacetamido-4-iodobenzoic Acid: A Technical Guide
The Chemical Structure and Profiling of 3,5-Diacetamido-4-iodobenzoic Acid: A Technical Guide
Executive Summary
In the development and manufacturing of iodinated radiocontrast media, controlling process-related impurities is paramount for ensuring patient safety and drug efficacy. 3,5-Diacetamido-4-iodobenzoic acid (commonly referred to as Amidotrizoic Acid Impurity 2) is a critical, structurally distinct byproduct formed during the synthesis of diatrizoic acid (amidotrizoic acid). This whitepaper provides an in-depth technical analysis of its chemical structure, the mechanistic causality behind its formation, and a self-validating analytical protocol for its quantification in quality control environments.
Chemical Structure and Molecular Identity
3,5-Diacetamido-4-iodobenzoic acid is a mono-iodinated aromatic compound. Unlike the active pharmaceutical ingredient (API) diatrizoic acid—which is fully substituted with three iodine atoms at the 2, 4, and 6 positions—this impurity features only a single iodine atom located at the C4 position[1].
The core structure consists of a benzoic acid ring heavily modified by electron-donating and electron-withdrawing substituents. The carboxylic acid group is located at C1, while two acetylated amino groups (acetamido groups) occupy the C3 and C5 positions. The presence of only one heavy iodine atom significantly alters its molecular weight, hydrophobicity, and X-ray attenuation properties compared to the target API[2].
Table 1: Physicochemical Properties of 3,5-Diacetamido-4-iodobenzoic acid
| Property | Value / Description |
| Chemical Name | 3,5-Diacetamido-4-iodobenzoic acid |
| CAS Registry Number | 189514-07-6 |
| Molecular Formula | C11H11IN2O4 |
| Molecular Weight | 362.12 g/mol |
| SMILES String | O=C(O)C1=CC(NC(C)=O)=C(I)C(NC(C)=O)=C1 |
| Structural Classification | Mono-iodinated acetamidobenzoic acid derivative |
Mechanistic Causality: The Genesis of the Impurity
Understanding why 3,5-Diacetamido-4-iodobenzoic acid forms requires an analysis of the electrophilic aromatic substitution kinetics during the synthesis of diatrizoic acid[3].
The synthetic route typically begins with 3,5-diaminobenzoic acid. This precursor is subjected to iodination (often utilizing iodine monochloride, ICl) followed by acetylation using acetic anhydride[1].
The Causality of Mono-Iodination: The two amino groups at C3 and C5 are strongly activating, ortho/para-directing substituents. The C4 position is uniquely situated: it is ortho to both amino groups and para to the carboxylic acid. This makes C4 the most electron-rich and sterically accessible site on the aromatic ring. Consequently, the first electrophilic attack by the iodinating agent occurs rapidly at C4.
Subsequent iodination at the C2 and C6 positions is kinetically slower. These positions are sterically hindered by the adjacent bulky carboxylic acid group and the newly added iodine at C4. Furthermore, as iodine is weakly electron-withdrawing via induction, the ring becomes slightly deactivated after the first substitution. If the iodination reaction is under-stoichiometric, or if the reaction is quenched prematurely, the mono-iodinated intermediate predominates. When this intermediate is subsequently acetylated, it yields 3,5-Diacetamido-4-iodobenzoic acid[3].
Synthetic divergence leading to 3,5-Diacetamido-4-iodobenzoic acid.
Comparative Impurity Profiling
To ensure the safety of the final contrast media, regulatory guidelines mandate the profiling of all process-related impurities. Table 2 contrasts Impurity 2 with the target API and another common impurity, highlighting the structural differences that analytical methods must resolve.
Table 2: Comparative Structural Profile
| Compound | Substitution Pattern | Iodine Count | Molecular Weight | Role |
| Diatrizoic Acid | 3,5-diacetamido-2,4,6-triiodo | 3 | 613.91 g/mol | Target API |
| Impurity 2 | 3,5-diacetamido-4-iodo | 1 | 362.12 g/mol | Process Byproduct |
| Impurity A | 5-acetamido-3-amino-2,4,6-triiodo | 3 | 571.88 g/mol | Incomplete Acetylation |
Analytical Methodology: Self-Validating LC-MS/MS Protocol
To accurately quantify 3,5-Diacetamido-4-iodobenzoic acid in bulk diatrizoic acid, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.
Causality behind the Method Design: The carboxylic acid moiety has a pKa of approximately 3.5. Using an acidic mobile phase (pH ~2.7) ensures the molecule remains fully protonated (neutral). This prevents peak tailing and ensures strong hydrophobic interaction with the C18 stationary phase, allowing for baseline separation from the highly polar, tri-iodinated API.
Step-by-Step Protocol
Step 1: Mobile Phase Preparation
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Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
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Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
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Column: C18, 150 mm × 4.6 mm, 5 µm particle size.
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Flow Rate: 1.0 mL/min.
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Gradient Program: 5% B for 2 min, ramp to 60% B over 18 min, hold for 5 min, return to 5% B.
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Column Temperature: 30°C.
Step 3: System Suitability Testing (Self-Validation System) Before analyzing any unknown samples, the system must validate its own resolving power and sensitivity.
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Inject a System Suitability Solution containing 1.0 mg/mL Diatrizoic Acid and 0.001 mg/mL 3,5-Diacetamido-4-iodobenzoic acid (0.1% specification limit).
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Acceptance Criteria: The chromatographic resolution ( Rs ) between the API and Impurity 2 must be ≥2.0 . The Signal-to-Noise (S/N) ratio for the impurity peak must be ≥10 . If these criteria are not met, the run is automatically aborted to prevent false quantification.
Step 4: Detection and Quantification
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UV Detection: Set to 240 nm (optimal absorbance for the acetamido-substituted aromatic ring).
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MS/MS Parameters: Electrospray Ionization in positive mode (ESI+). Monitor the precursor-to-product ion transition for the impurity at m/z 363.0 [M+H]+ .
LC-MS/MS analytical workflow for impurity profiling and validation.
References
- Source: synzeal.
- Source: benchchem.
- Source: wikipedia.
